molecular formula C23H16F3N3O3S B2864298 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 833439-68-2

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2864298
CAS No.: 833439-68-2
M. Wt: 471.45
InChI Key: MQCXTWNSUAWRMY-UHFFFAOYSA-N
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Description

2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a quinazolinone derivative featuring a sulfanyl-acetamide scaffold. The quinazolinone core (4-oxo-3,4-dihydroquinazoline) is substituted with a phenyl group at position 3, while the acetamide moiety is functionalized with a 4-(trifluoromethoxy)phenyl group. This compound is synthesized via multi-step reactions involving anthranilic acid as a starting material, followed by cyclization and coupling reactions with appropriate electrophiles .

Properties

IUPAC Name

2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O3S/c24-23(25,26)32-17-12-10-15(11-13-17)27-20(30)14-33-22-28-19-9-5-4-8-18(19)21(31)29(22)16-6-2-1-3-7-16/h1-13H,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCXTWNSUAWRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it prevents the formation of prostaglandins from arachidonic acid. Prostaglandins are involved in various physiological processes, including inflammation and pain sensation. Therefore, the inhibition of this pathway can lead to reduced inflammation and pain.

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of inflammation and pain. By inhibiting the COX-2 enzyme, it reduces the production of prostaglandins, which are key mediators of inflammation and pain.

Biological Activity

The compound 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and underlying mechanisms.

Chemical Structure and Synthesis

The molecular formula of the compound is C23H16F3N3O3SC_{23}H_{16}F_3N_3O_3S. It contains a quinazoline moiety, which is known for various biological activities. The synthesis typically involves the reaction of 2-mercapto-3-phenylquinazolin-4-one derivatives with various acylating agents, leading to the formation of N-substituted derivatives that exhibit enhanced biological properties .

Antitumor Activity

Research indicates that compounds derived from quinazoline structures exhibit significant antitumor activity. For instance, derivatives similar to This compound have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. In vitro studies demonstrated cytotoxicity with IC50 values indicating moderate to high efficacy .

Anti-inflammatory Activity

The compound has been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX). Notably, related compounds have shown COX-2 inhibition ranging from 47% at 20 µM concentration, suggesting that modifications in the quinazoline structure can enhance anti-inflammatory properties. The trifluoromethoxy group is believed to play a critical role in increasing the binding affinity to COX enzymes .

Anticonvulsant Activity

Preliminary studies have also suggested anticonvulsant properties for related quinazoline derivatives. The presence of specific substituents on the phenyl ring has been correlated with increased protective effects in animal models of epilepsy. The mechanism may involve modulation of neurotransmitter systems, although further research is needed to elucidate these pathways .

Antibacterial Activity

Compounds with similar structural characteristics have demonstrated antibacterial activity against various strains. The presence of the sulfanyl group is hypothesized to contribute to this effect by disrupting bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Key findings include:

Substituent TypeEffect on ActivityReference
TrifluoromethoxyIncreased COX inhibition
Phenyl Group PositionEssential for antitumor activity
Sulfanyl GroupContributes to antibacterial activity

Molecular Docking Studies

Molecular docking studies have been employed to predict the interactions between This compound and target proteins. These studies reveal that hydrogen bonding and halogen interactions with amino acid residues significantly enhance binding affinity, which may explain the observed biological activities .

Case Studies

  • Antitumor Efficacy : A study evaluated several quinazoline derivatives against MCF-7 cells, revealing that modifications at the N-substituent position improved cytotoxicity significantly.
  • Inflammatory Response : In vivo models demonstrated that administration of related compounds resulted in reduced inflammation markers, indicating potential therapeutic applications in chronic inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

  • Anti-inflammatory Activity : Compounds with sulfamoylphenyl groups (e.g., Compound 5) exhibit moderate anti-inflammatory activity, suggesting that the trifluoromethoxy group may offer enhanced metabolic stability or target affinity .
  • Synthesis Efficiency : Yields for analogous compounds range from 68% to 95%, depending on the electrophile reactivity and coupling conditions .

Pharmacological Activity Comparison

  • Anti-inflammatory Potential: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide (a structurally distinct analogue) showed superior anti-inflammatory activity to diclofenac, highlighting the role of flexible alkylamino substituents . In contrast, sulfanyl-acetamide derivatives with rigid aromatic groups (e.g., Compound 5) exhibit moderate activity, suggesting substituent flexibility is critical for efficacy.
  • Antimicrobial Activity : Chlorophenyl-substituted analogues (e.g., CAS 477329-16-1) demonstrate broader antimicrobial spectra, likely due to the chloro group’s electronegativity enhancing target binding .

Physicochemical Properties

  • Melting Points : Melting points for this class range from 170.5°C (N-(2-ethylphenyl)- derivatives) to 315.5°C (N-(4-tolyl)- derivatives), correlating with substituent polarity and crystallinity . The trifluoromethoxy group’s moderate polarity may place the target compound’s melting point within 200–250°C.
  • Hydrogen Bonding : The acetamide and sulfanyl groups facilitate robust hydrogen-bond networks, as observed in similar compounds, which may enhance crystalline stability .

Preparation Methods

Formation of Benzoxazinone Intermediate

Anthranilic acid (1) reacts with benzoyl chloride (2) in acetic anhydride under reflux to yield 2-phenyl-4H-benzo[d]oxazin-4-one (3). This intermediate is critical for introducing the phenyl group at position 3 of the quinazolinone ring.

Reaction Conditions:

  • Anthranilic acid (1 equiv), benzoyl chloride (1.2 equiv), acetic anhydride (5 mL per gram), reflux at 120°C for 1 hour.
  • Yield: ~85% (white crystalline solid).

Cyclization to 3-Phenylquinazolin-4-one

The benzoxazinone intermediate (3) undergoes ring-opening and cyclization with aniline derivatives. Hydrazine hydrate or aqueous ammonia is typically employed to generate the 3-aminoquinazolin-4-one precursor.

Reaction Conditions:

  • Benzoxazinone (1 equiv), aniline (1.2 equiv), glacial acetic acid (10 mL per gram), reflux for 6–8 hours.
  • Yield: ~78% (pale yellow crystals).

Formation of Acetamide Moiety

The chloroacetyl intermediate (7) undergoes amidation with 4-(trifluoromethoxy)aniline (8) to install the final acetamide group.

Schotten-Baumann Reaction

The acid chloride (7) reacts with 4-(trifluoromethoxy)aniline (8) in a biphasic system (NaOH/CH₂Cl₂) to yield the target compound (9).

Reaction Conditions:

  • Chloroacetyl intermediate (1 equiv), 4-(trifluoromethoxy)aniline (1.2 equiv), 10% NaOH (aq), DCM, stirring at 0°C for 1 hour.
  • Yield: ~60% (white solid).

Characterization Data:

  • Molecular Formula: C₂₃H₁₆F₃N₃O₃S.
  • HRMS (ESI): m/z 472.0982 ([M+H]⁺, calc. 472.0978).
  • ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 8.32 (d, 1H, H-5), 7.92–7.51 (m, 10H, aromatic), 4.12 (s, 2H, SCH₂).

Optimization and Analytical Validation

Purification Techniques

  • Recrystallization: Ethanol/water (3:1) for intermediates; ethyl acetate/hexane for the final product.
  • Column Chromatography: Silica gel (60–120 mesh), eluent: ethyl acetate/hexane (1:3).

Purity Assessment

  • HPLC: >98% purity (C18 column, acetonitrile/water = 70:30, λ = 254 nm).
  • Melting Point: 218–220°C.

Mechanistic Insights

The thiol-alkylation proceeds via an Sₙ2 mechanism, where the thiolate ion attacks the electrophilic carbon of chloroacetyl chloride. The amidation follows a nucleophilic acyl substitution, facilitated by the deprotonation of the aniline in basic conditions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Thiol-alkylation 60 98 High regioselectivity
Direct coupling 55 95 Fewer steps

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with phenyl isothiocyanate under reflux in ethanol .
  • Step 2: Introduction of the sulfanyl group by reacting the quinazolinone intermediate with mercaptoacetic acid in the presence of a base (e.g., KOH) at 60–80°C .
  • Step 3: Coupling with the trifluoromethoxyphenyl acetamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
    Optimization Tips:
  • Monitor reaction progress via thin-layer chromatography (TLC) .
  • Adjust solvent polarity (e.g., toluene vs. dioxane) to improve yields .
  • Control temperature rigorously to minimize side reactions (e.g., hydrolysis of the trifluoromethoxy group) .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:
Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm proton environments (e.g., sulfanyl protons at δ 3.5–4.0 ppm, trifluoromethoxy group at δ 4.2–4.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
  • Mass Spectrometry (MS): Verify molecular weight (e.g., [M+H]+ at m/z 475.1) .
  • X-ray Crystallography (Advanced): Resolve crystal structure using SHELXL for unambiguous confirmation .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Address discrepancies by:

  • Orthogonal Assays: Cross-validate using enzymatic assays (e.g., kinase inhibition) and cell viability tests (e.g., MTT assay) .
  • Structural Analog Comparison: Compare activity with analogs lacking the trifluoromethoxy group to isolate its contribution .
  • Experimental Replication: Standardize conditions (e.g., pH, serum concentration in cell culture) to minimize variability .
  • Meta-Analysis: Use computational tools (e.g., molecular docking) to correlate activity with binding affinity trends .

Advanced: How can binding interactions with biological targets be systematically investigated?

Methodological Answer:
Employ a tiered approach:

  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., KD values) .
  • X-ray Crystallography: Co-crystallize the compound with its target (e.g., kinase domain) using SHELX programs for atomic-level insights .
  • Mutagenesis Studies: Validate critical residues (e.g., via alanine scanning) to confirm interaction hotspots .

Basic: Which functional groups are critical for reactivity and bioactivity?

Methodological Answer:
Key functional groups include:

  • Sulfanyl Linker (-S-): Enhances solubility and facilitates nucleophilic substitution reactions .
  • Trifluoromethoxy Group (-OCF3): Improves metabolic stability and membrane permeability via hydrophobic interactions .
  • Quinazolinone Core: Provides a planar structure for π-π stacking with aromatic residues in target proteins .
    Experimental Validation:
  • Synthesize analogs with modified groups (e.g., replacing -OCF3 with -OCH3) and compare bioactivity .

Advanced: What computational methods predict pharmacokinetic properties?

Methodological Answer:
Leverage in silico tools:

  • QSAR Models: Predict logP (e.g., 3.2 ± 0.3) and solubility using descriptors like polar surface area .
  • Molecular Dynamics (MD): Simulate blood-brain barrier penetration using CHARMM force fields .
  • ADMET Prediction: Use SwissADME to estimate CYP450 inhibition risk and half-life .
    Validation: Compare predictions with in vitro assays (e.g., Caco-2 permeability) .

Basic: What protocols characterize thermal stability and solubility?

Methodological Answer:

  • Thermal Stability:
    • Use differential scanning calorimetry (DSC) to determine melting point (e.g., 180–185°C) and decomposition profile .
  • Solubility:
    • Measure in DMSO (stock solution) and PBS (pH 7.4) via nephelometry; report as mg/mL .
    • Optimize with co-solvents (e.g., 10% PEG-400) for in vivo studies .

Advanced: How to design experiments elucidating the compound’s mechanism of action?

Methodological Answer:

  • Transcriptomics/Proteomics: Perform RNA-seq or LC-MS/MS to identify dysregulated pathways in treated cells .
  • CRISPR Knockdown: Silence putative targets (e.g., kinases) and assess rescue of phenotype .
  • Metabolic Tracing: Use <sup>13</sup>C-labeled glucose to track effects on glycolysis .
  • Structural Biology: Combine cryo-EM and crystallography to visualize target-compound interactions .

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